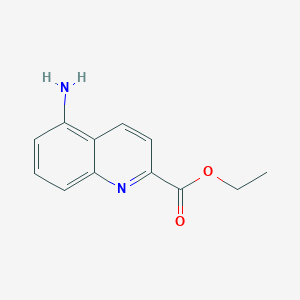
5-アミノキノリン-2-カルボン酸エチル
説明
Ethyl 5-aminoquinoline-2-carboxylate is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-aminoquinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-aminoquinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
マラリア治療効果
5-アミノキノリン-2-カルボン酸エチル: はキノリン誘導体であり、マラリア治療薬の核となる構造です。この化合物は、マラリアに対する有効性で知られるキノリン骨格を活用した新規マラリア治療薬の合成に使用できます。 この分野の研究では、キノリン構造を改変して、マラリア原虫による薬剤耐性を減らし、効力を高めることに重点が置かれています .
抗がん特性
キノリン誘導体は、その潜在的な抗がん活性について研究されてきました。 5-アミノキノリン-2-カルボン酸エチル は、がん細胞の増殖と生存に関与するさまざまな経路を標的とする化合物の合成における前駆体として機能する可能性があります。 これは、新規の化学療法薬の開発を目指す、活発な研究分野です .
抗菌および抗真菌用途
キノリンの構造モチーフは、抗菌および抗真菌特性に関連付けられています。 そのため、 5-アミノキノリン-2-カルボン酸エチル は、特に抗生物質耐性の増加に対処して、新規の抗生物質と抗真菌剤の開発に使用できます .
抗炎症および鎮痛効果
研究により、キノリン誘導体は抗炎症および鎮痛効果を示す可能性があることが示されています。5-アミノキノリン-2-カルボン酸エチル は、伝統的な非ステロイド性抗炎症薬(NSAIDs)の副作用なしに、炎症性疾患の治療と痛みを軽減できる可能性のある化合物を作り出すために使用できる可能性があります .
中枢神経系(CNS)薬
キノリン環系は、CNS活性を持つ多くの化合物に見られます。5-アミノキノリン-2-カルボン酸エチル は、うつ病、不安、てんかんなどの障害を治療できる可能性のある、CNSに作用する新規薬物の設計と合成に使用できる可能性があります .
血糖降下作用
キノリン誘導体は、糖尿病の治療に役立つ可能性のある血糖降下作用があるため、関心を集めています。5-アミノキノリン-2-カルボン酸エチル は、血糖値を調節するのに役立つ新規治療薬の開発に貢献する可能性があります .
化学合成と工業用途
生物医学的用途に加えて、 5-アミノキノリン-2-カルボン酸エチル は、化学合成と工業用途においても価値があります。 これは、材料科学やその他の産業目的で、さまざまな複雑な分子を作成する有機合成におけるビルディングブロックとして使用できます .
作用機序
Target of Action
Quinoline-based compounds, a group to which ethyl 5-aminoquinoline-2-carboxylate belongs, have been reported to exhibit diverse biological activities, suggesting they interact with multiple targets .
Mode of Action
Quinoline-based compounds are known to interact with their targets, leading to various cellular changes . These interactions can inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Quinoline-based compounds are known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Quinoline-based compounds have been reported to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-alzheimer’s disease, antioxidant, and diuretic activities .
生物活性
Ethyl 5-aminoquinoline-2-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Ethyl 5-aminoquinoline-2-carboxylate features a quinoline ring with an amino group and a carboxylate ester functional group. Its molecular formula is . The unique structure contributes to its reactivity and biological properties, making it a subject of interest in medicinal chemistry.
Target Interactions
Quinoline-based compounds, including ethyl 5-aminoquinoline-2-carboxylate, are known to interact with multiple biological targets. These interactions can lead to various cellular changes and influence several biochemical pathways:
- Anticancer Activity : Ethyl 5-aminoquinoline-2-carboxylate has shown significant inhibitory effects on tumor cell proliferation and migration. In vitro studies have demonstrated its ability to induce early apoptosis in cancer cells, particularly in human cervical (HeLa) and colon (HT-29) cancer cell lines .
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Preliminary studies indicate that ethyl 5-aminoquinoline-2-carboxylate may possess anti-inflammatory properties, contributing to its therapeutic potential.
Biological Activities
The biological activities of ethyl 5-aminoquinoline-2-carboxylate can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological activity of ethyl 5-aminoquinoline-2-carboxylate:
- Anticancer Studies : A study demonstrated that derivatives of ethyl 5-aminoquinoline-2-carboxylate significantly inhibited colony formation in HeLa cells with an IC50 value of approximately . This indicates strong potential for further development as an anticancer agent.
- Antimicrobial Activity : Research has shown that quinoline derivatives exhibit broad-spectrum antimicrobial activity. Ethyl 5-aminoquinoline-2-carboxylate's structural features enhance its interaction with bacterial targets, leading to effective inhibition of growth.
- Inflammation Models : Inflammation-related assays indicated that the compound could modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases.
特性
IUPAC Name |
ethyl 5-aminoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-7-6-8-9(13)4-3-5-10(8)14-11/h3-7H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBFJPGBXDDRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC(=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















